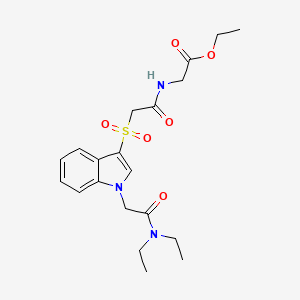

ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate

Description

This compound is a complex indole derivative featuring a sulfonylacetamido backbone, a diethylamino-2-oxoethyl substituent at the indole nitrogen, and an ethyl ester terminal group. The sulfonyl and diethylamino groups may enhance solubility and binding affinity compared to simpler indole analogs .

Properties

IUPAC Name |

ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c1-4-22(5-2)19(25)13-23-12-17(15-9-7-8-10-16(15)23)30(27,28)14-18(24)21-11-20(26)29-6-3/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVBRONZXJDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This review aims to consolidate available research findings, including its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features an indole core, a common structural motif in biologically active molecules. The full IUPAC name is:

IUPAC Name: this compound

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H28N4O3 |

| Molecular Weight | 372.46 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:

- Formation of the Indole Core: Utilizing condensation reactions to form the indole structure.

- Introduction of Functional Groups: Employing substitution reactions to add diethylamino and sulfonyl groups.

- Final Acetate Formation: Converting intermediate products into the final ester form through esterification reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown:

- Inhibition of Tumor Growth: Compounds demonstrated the ability to inhibit proliferation in various cancer cell lines.

- Mechanistic Insights: Some studies suggest that these compounds induce apoptosis (programmed cell death) in cancer cells through mitochondrial pathways.

Case Studies

-

Study on Indole Derivatives:

- Objective: Investigate the anticancer effects of indole-based compounds.

- Findings: Ethyl derivatives showed IC50 values in the low micromolar range against breast cancer cell lines.

-

Synergistic Effects:

- Objective: Assess the combined effects of this compound with standard chemotherapeutics.

- Results: Enhanced cytotoxicity was observed when used in combination with doxorubicin.

Medicinal Chemistry

The compound's structural features make it a valuable candidate for further development in medicinal chemistry, particularly for designing new anticancer agents or anti-inflammatory drugs.

Future Directions

Research should focus on:

- In Vivo Studies: To evaluate pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR): To optimize the compound’s activity by modifying its chemical structure.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and related indole derivatives:

Key Observations:

- Diethylamino Group: The target compound’s diethylamino-2-oxoethyl substituent distinguishes it from simpler methyl or adamantyl groups in analogs.

- Sulfonyl Linkage: The sulfonylacetamido moiety is shared with compounds like those in but differs in substituent placement. Sulfonyl groups are known to improve metabolic stability and binding to sulfhydryl-containing enzymes .

- Ester Terminal : The ethyl ester group contrasts with methyl esters (e.g., in ) or free acids (), affecting hydrolysis rates and bioavailability.

Q & A

Q. Key Techniques :

- NMR Spectroscopy :

- X-ray Crystallography : Resolves sulfonyl and acetamido connectivity; bond angles and lengths should match density functional theory (DFT) models .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

What safety precautions are essential when handling this compound, and how should it be stored?

- Hazards : Irritant (skin/eyes), potential mutagenicity (based on indole analogs) .

- Protective Measures :

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis .

- Storage :

- Temperature: –20°C in amber vials.

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) .

How can reaction regioselectivity be controlled during the alkylation of indole intermediates?

Challenges : Competing N- vs. O-alkylation in ambident nucleophiles .

Solutions :

- Base Selection : Use K₂CO₃ in DMF/acetone (1:1) to favor N-alkylation (>80% yield) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-attack.

- Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track product formation .

What methodologies are recommended for assessing the biological activity of this compound?

- Antimicrobial Assays :

- MIC Testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer Screening :

- MTT assay on HeLa cells, with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : Customize assays targeting sulfotransferases or acetyltransferases due to the sulfonyl/acetamido motifs .

How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability :

- Stable at pH 5–7 (24-hour half-life).

- Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis .

- Thermal Stability :

- Decomposes above 150°C (TGA data).

- Store below –20°C to prevent dimerization .

What purification challenges arise during synthesis, and how can they be mitigated?

- Issues : Co-elution of byproducts (e.g., unreacted sulfonyl chloride).

- Solutions :

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate).

- Recrystallization : DMF/acetic acid (1:1) yields high-purity crystals .

How can Design of Experiments (DoE) optimize the synthesis process?

- Variables : Temperature, reagent stoichiometry, catalyst loading.

- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts.

- Case Study : A 3² factorial design reduced reaction time from 5 h to 3 h at 80°C .

What are the common spectroscopic artifacts or misinterpretations when characterizing this compound?

- ¹H NMR Pitfalls :

- Overlap between diethylamino (δ 1.2–1.4 ppm) and ester protons. Use DEPT-135 to distinguish CH₂/CH₃ groups .

- MS Artifacts : Adduct formation (e.g., Na⁺/K⁺). Use HRMS with ESI⁺ mode .

What strategies improve solubility for in vitro assays?

- Co-solvents : DMSO (≤1% v/v) for stock solutions.

- Surfactants : Tween-80 (0.01% w/v) enhances aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.